ethyl 3-(benzylamino)propanoate hydrochloride
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Overview
Description
Ethyl 3-(benzylamino)propanoate hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a hydrochloride salt of ethyl 3-(benzylamino)propanoate, which is a derivative of propanoic acid. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzylamino)propanoate hydrochloride can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acrylate. The reaction typically proceeds as follows:
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Step 1: Formation of Ethyl 3-(benzylamino)propanoate
Reactants: Benzylamine and ethyl acrylate
Conditions: The reaction is carried out in the presence of a catalyst such as aluminum oxide at a temperature of 95°C for 3 hours.
Procedure: The amine (benzylamine) and the Michael acceptor (ethyl acrylate) are refluxed with stirring in the presence of acidic alumina. The reaction mixture is then cooled, filtered, and purified using column chromatography.
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Step 2: Formation of this compound
Reactants: Ethyl 3-(benzylamino)propanoate and hydrochloric acid
Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: Ethyl 3-(benzylamino)propanoate is dissolved in water, and hydrochloric acid is added dropwise to the solution. The resulting precipitate is filtered and dried to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of 3-(benzylamino)propanoic acid.
Reduction: Formation of 3-(benzylamino)propanol.
Scientific Research Applications
Ethyl 3-(benzylamino)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including β-agonist prodrugs for the treatment of psoriasis.
Material Science:
Organic Synthesis: It serves as a reagent in various organic reactions, including peptide synthesis and the preparation of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylamino)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it acts as a prodrug that undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved vary based on the specific drug being synthesized.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(benzylamino)propanoate: The non-hydrochloride form, which has similar reactivity but different solubility properties.
N-Benzyl-β-alanine Ethyl Ester: Another ester derivative with similar applications in organic synthesis.
3-(Benzylamino)propanoic Acid: The carboxylic acid form, which is more reactive in certain chemical reactions.
The uniqueness of this compound lies in its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
100200-22-4 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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